![molecular formula C21H24N4O3 B5631442 7-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5631442.png)
7-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine
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Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves condensation reactions, where precursors like triazole, pyran, and various aldehydes are used to form more complex structures. These processes often yield a series of derivatives, indicating the versatility and reactivity of pyrimidine frameworks in synthesizing targeted molecules (Makisumi, 1961).
Molecular Structure Analysis
X-ray diffraction and spectroscopic techniques like NMR and IR play crucial roles in elucidating the molecular structure of pyrimidine derivatives. The detailed geometric parameters and spectral data obtained allow for a comprehensive understanding of the molecule's framework and its electronic characteristics (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives engage in a variety of chemical reactions, including condensation with aldehydes and reactions with hydrazine hydrate, leading to hydrazid acids and other compounds. These reactions often yield heterocyclic systems with potential biocidal properties, demonstrating the chemical versatility of pyrimidine derivatives (Youssef et al., 2011).
Physical Properties Analysis
The physical properties of pyrimidine derivatives can be inferred through their synthesis and structural characterization. The solvate structures, for example, reveal the molecule's interactions with solvents and its supramolecular architecture, providing insights into its physical state and stability (Canfora et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl-[1,3]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-3-17-24-18-19(22-12-23-20(18)28-17)25-8-4-7-21(2,11-25)10-14-5-6-15-16(9-14)27-13-26-15/h5-6,9,12H,3-4,7-8,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWXNNTWBNAFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N=CN=C2O1)N3CCCC(C3)(C)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine |
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